2-(2-Methylpropoxy)pyridine-3-carboxylic acid
Overview
Description
2-(2-Methylpropoxy)pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C10H13NO3 and its molecular weight is 195.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Extraction and Separation Techniques
The research on pyridine carboxylic acids, closely related to 2-(2-methylpropoxy)pyridine-3-carboxylic acid, highlights their importance in various scientific applications. For instance, studies have shown that pyridine carboxylic acids are utilized as intermediates in the production of pharmaceuticals, herbicides, and metal salts. These compounds play a significant role in the nutritional supplements industry as well. The process of reactive extraction has been identified as an efficient technique for the recovery of carboxylic acids from dilute aqueous solutions, such as fermentation broth. This method is especially appealing due to the minimal toxicity of the extractive system used, which is crucial for maintaining the integrity and safety of the substances extracted (Datta & Kumar, 2014; Kumar & Babu, 2009).
Ligand Design for Metal Coordination
Further, these acids have been explored for their potential in forming complex ligands for metal coordination, demonstrating their versatility in synthesizing unsymmetrical diamide ligands and other polymetallic species. This capability is crucial for advancing research in coordination chemistry and developing new materials with specific magnetic, optical, or catalytic properties (Napitupulu et al., 2006).
Supramolecular Chemistry
In the field of supramolecular chemistry, the structural analysis of pyridine and pyrazine carboxylic acids has provided insights into the formation of specific supramolecular synthons, which are essential for crystal engineering strategies. These findings are significant for designing materials with desired physical and chemical properties by manipulating molecular interactions and assembly (Vishweshwar et al., 2002).
Antimicrobial Activities
Research has also been conducted on the antimicrobial activities of pyridine carboxylic acids and their derivatives. These compounds have been characterized by various spectroscopic techniques and density functional theory calculations, revealing their effectiveness against both Gram-positive and Gram-negative bacteria. The study of these compounds' interactions with DNA through molecular docking simulations has further demonstrated their potential as antibacterial and antifungal agents, highlighting the wide range of their biological applications (Tamer et al., 2018).
Properties
IUPAC Name |
2-(2-methylpropoxy)pyridine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-7(2)6-14-9-8(10(12)13)4-3-5-11-9/h3-5,7H,6H2,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYUQLJBOKGMHHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC=N1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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